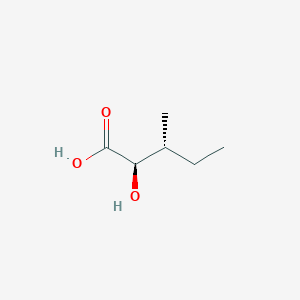

(2R,3R)-2-hydroxy-3-methylpentanoic acid

Description

Overview of Branched-Chain Alpha-Hydroxy Acids in Biological Systems

Branched-chain alpha-hydroxy acids (BCHAs) are a class of organic acids that are structurally related to branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. mdpi.comnih.gov BCHAs are formed when the alpha-amino group of a BCAA is replaced by a hydroxyl group.

The generation of BCHAs is a part of the broader metabolic pathways of BCAAs. The initial step in the catabolism of BCAAs is their conversion to branched-chain alpha-ketoacids (BCKAs) through the action of enzymes called branched-chain aminotransferases (BCATs). nih.gov These BCKAs, such as α-keto-β-methylvalerate (from isoleucine), α-ketoisocaproate (from leucine), and α-ketoisovalerate (from valine), are key metabolic intermediates. nih.gov

Under normal conditions, the primary fate of BCKAs is irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC). nih.govwikipedia.org However, an alternative pathway involves the reduction of BCKAs to their corresponding BCHAs. hmdb.ca For instance, 2-hydroxy-3-methylpentanoic acid (HMVA) is generated from the reduction of 2-keto-3-methylvaleric acid (KMVA). hmdb.camdpi.com This conversion can be catalyzed by enzymes such as lactate (B86563) dehydrogenase. hmdb.ca BCHAs like HMVA are found in the urine and blood of healthy individuals and are considered bioactive metabolites. hmdb.camdpi.com

Significance of Chirality and Stereoisomerism in Biological Processes

Isomerism is a fundamental concept in chemistry where compounds share the same molecular formula but have different structural formulas or spatial arrangements of atoms. solubilityofthings.com Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientation of their atoms in space. solubilityofthings.com A crucial aspect of stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand. biomedgrid.com These non-superimposable mirror images are called enantiomers. solubilityofthings.com

The significance of chirality in biological systems is profound because life itself is stereospecific. libretexts.orgpressbooks.pub Biological systems, such as enzymes and receptors, are made of chiral molecules (like L-amino acids) and are therefore chiral themselves. pressbooks.pub This inherent chirality allows them to interact differently with the various stereoisomers of a given compound. libretexts.org

This stereospecificity means that two enantiomers of a molecule can have vastly different biological activities. biomedgrid.com One enantiomer might fit perfectly into an enzyme's active site or a receptor's binding pocket and elicit a specific biological response, while its mirror image may have a weaker interaction, no interaction at all, or even a completely different or toxic effect. biomedgrid.com For example, the two enantiomers of the amino acid leucine have different tastes; one is sweet, while the other is bitter. libretexts.org Similarly, one enantiomer of the compound carvone (B1668592) smells of spearmint, and the other smells of caraway. libretexts.org

In the case of 2-hydroxy-3-methylpentanoic acid, the molecule has two chiral centers, which gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). hmdb.cazfin.org The specific configuration, such as (2R,3R), dictates its precise three-dimensional shape, which in turn determines how it is recognized and processed by the enzymes and transport systems within a cell.

Historical Context of (2R,3R)-2-Hydroxy-3-methylpentanoic Acid Discovery and Early Research

The history of this compound is intrinsically linked to the study of its metabolic precursor, the amino acid isoleucine. Isoleucine was one of the last of the common amino acids to be identified, with its discovery and isolation occurring in the early 20th century. nih.gov The French chemist Louis Bouveault reported its synthesis in 1905. wikipedia.org

Following the discovery of isoleucine, extensive research focused on elucidating its metabolic pathways in various organisms. nih.govnih.gov This research led to the identification of the intermediates involved in its breakdown, including the corresponding alpha-keto acid, 2-keto-3-methylvaleric acid (KMVA). nih.gov Subsequently, the hydroxy acid derivative, 2-hydroxy-3-methylpentanoic acid, was identified as a product of KMVA reduction. hmdb.ca

Early research into metabolic disorders, such as maple syrup urine disease (MSUD), where the BCKDC enzyme complex is deficient, revealed elevated levels of BCAAs and their keto- and hydroxy-acid derivatives in patients' blood and urine. hmdb.cazfin.orgebi.ac.uk This clinical context spurred further investigation into these metabolites. A significant step forward was the chemical synthesis of the four distinct stereoisomers of 2-hydroxy-3-methylvaleric acid, which allowed researchers to develop methods to separate and quantify them in biological samples. ebi.ac.uk This research confirmed that different stereoisomers are present in varying ratios in both healthy individuals and MSUD patients, highlighting the stereospecific nature of isoleucine metabolism. ebi.ac.uk The (2R,3R) isomer has also been reported to occur naturally in organisms like the yeast Saccharomyces cerevisiae and the grape species Vitis vinifera. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | hmdb.canih.gov |

| Molecular Formula | C₆H₁₂O₃ | hmdb.canih.gov |

| Molecular Weight | 132.16 g/mol | hmdb.canih.gov |

| Synonyms | D-Isoleucic acid, 2-hydroxy-3-methylvaleric acid, (2R,3R)- | nih.gov |

| CAS Registry Number | 488-15-3 | hmdb.ca |

| Classification | Hydroxy fatty acid, Alpha-hydroxy acid | hmdb.ca |

| Biological Origin | Metabolite of L-isoleucine | hmdb.ca |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-hydroxy-3-methylvaleric acid | HMVA |

| 2-keto-3-methylvaleric acid | KMVA |

| 2-ketoisovaleric acid | KIV |

| 2-ketoisocaproic acid | KIC |

| Branched-Chain Amino Acid | BCAA |

| Branched-Chain Alpha-Hydroxy Acid | BCHA |

| Branched-Chain Alpha-Keto Acid | BCKA |

| Carvone | - |

| Isoleucine | Ile or I |

| Leucine | Leu or L |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347302 | |

| Record name | (2R,3R)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59653-35-9, 86540-81-0, 488-15-3 | |

| Record name | Isoleucic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086540810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-hydroxy-3-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31PQT8YA0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLEUCIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHK526L1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of 2r,3r 2 Hydroxy 3 Methylpentanoic Acid Across Biological Taxa

Presence and Metabolic Significance in Mammalian Systems

In mammals, (2R,3R)-2-hydroxy-3-methylpentanoic acid is a naturally occurring organic acid involved in amino acid metabolism. Its concentration in bodily fluids can be indicative of normal metabolic processes as well as certain metabolic disorders.

Detection in Human Biofluids (e.g., Urine, Saliva)

This compound has been identified in a variety of human biological fluids, highlighting its role as a product of endogenous metabolism. Its detection in these fluids provides a window into metabolic pathways and can be relevant in clinical diagnostics.

The presence of 2-hydroxy-3-methylpentanoic acid has been confirmed in the following human biofluids:

Blood hmdb.ca

Saliva hmdb.ca

Cerebrospinal Fluid (CSF) hmdb.ca

Urine hmdb.ca

Feces hmdb.ca

Table 1: Detection of 2-Hydroxy-3-methylpentanoic Acid in Human Biofluids

| Biofluid | Detection Status |

|---|---|

| Blood | Detected hmdb.ca |

| Saliva | Detected hmdb.ca |

| Cerebrospinal Fluid | Detected hmdb.ca |

| Urine | Detected hmdb.ca |

| Feces | Detected hmdb.ca |

Association with L-Isoleucine Metabolism in Mammals

This compound is a recognized metabolite of the branched-chain amino acid L-isoleucine. hmdb.cascbt.com Its formation is a result of the reduction of 2-Keto-3-methylvaleric acid (KMVA), a key intermediate in the catabolic pathway of isoleucine. hmdb.ca This conversion is potentially catalyzed by enzymes such as lactate (B86563) dehydrogenase.

While present in the urine and blood of healthy individuals, its levels can be significantly elevated in patients with Maple Syrup Urine Disease (MSUD). hmdb.cawikigenes.org MSUD is an inherited metabolic disorder characterized by the inability to break down branched-chain amino acids (leucine, isoleucine, and valine), leading to the accumulation of their corresponding keto acids and hydroxy acids. The stereoisomers of 2-hydroxy-3-methylvaleric acid are formed from L-isoleucine in individuals with MSUD and also in healthy individuals. wikigenes.org

Occurrence and Role in Microbial Systems

The metabolic pathways that produce this compound are not limited to mammals and have been observed in various microorganisms. These microbes serve as important models for studying metabolic processes.

Saccharomyces cerevisiae as a Model Organism for Metabolic Studies

The yeast Saccharomyces cerevisiae is a well-established model organism in metabolic research. This compound has been reported to be present in this organism. nih.gov Its identification in S. cerevisiae underscores the conserved nature of the isoleucine metabolic pathway across eukaryotes and provides a valuable system for investigating the production and physiological role of this and other branched-chain metabolites. nih.gov

Other Relevant Microbial Species and Pathways

Beyond yeast, 2-hydroxy-3-methylpentanoic acid has been identified as a metabolite in the bacterium Escherichia coli. nih.govnih.gov The presence of this compound in E. coli further demonstrates the widespread nature of the biochemical pathways leading to its formation in the microbial world.

Identification in Plant Systems

Evidence for the existence of this compound extends to the plant kingdom. The compound has been reported in Vitis vinifera, the common grape vine. nih.gov Additionally, a stereoisomer, (2R,3S)-2-hydroxy-3-methylpentanoic acid, has been identified in Nicotiana tabacum, the tobacco plant. nih.gov

Table 2: Documented Presence of 2-Hydroxy-3-methylpentanoic Acid Stereoisomers in Plant Species

| Compound | Plant Species |

|---|---|

| This compound | Vitis vinifera (Grape) nih.gov |

| (2R,3S)-2-hydroxy-3-methylpentanoic acid | Nicotiana tabacum (Tobacco) nih.gov |

Vitis vinifera as a Source

While the exact concentration and physiological role of this compound in Vitis vinifera are not yet extensively detailed in publicly available research, its identification underscores the rich and diverse chemical nature of grape berries. The development and ripening of grapes involve a complex series of biochemical changes, with fluctuations in the levels of various primary and secondary metabolites, including a wide array of organic acids.

Table 1: Documented Occurrence of this compound in Biological Taxa

| Taxon | Common Name | Kingdom | Notes |

| Vitis vinifera | Grapevine | Plantae | Identified as a natural metabolite. |

| Saccharomyces cerevisiae | Brewer's/Baker's Yeast | Fungi | Detected in this key fermentation organism. |

| Nicotiana tabacum | Tobacco | Plantae | Reported as a constituent. |

This table is based on available metabolomic data and may not be exhaustive.

General Considerations for Plant Metabolite Profiling

The identification and quantification of specific compounds like this compound within a complex plant matrix such as a grape berry present several analytical challenges. Successful plant metabolite profiling requires meticulous attention to each stage of the analytical process, from sample preparation to data analysis.

Sample Preparation: The initial and arguably most critical step is the extraction of the target analytes from the plant tissue. For organic acids in grapes, this typically involves homogenization of the berry tissue (skin, pulp, or seeds) followed by extraction with a suitable solvent. Common extraction procedures for organic acids from grapes may involve freeze-drying the berries followed by extraction with deionized water. To prevent interference from other compounds, a clean-up step, such as solid-phase extraction (SPE), may be necessary, particularly for pigmented samples like red grapes.

Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful and widely used techniques for the analysis of plant metabolites.

GC-MS Analysis: For analysis by GC-MS, non-volatile compounds like hydroxy acids must first be converted into volatile derivatives. This process, known as derivatization, typically involves silylation, acylation, or alkylation. Silylation, which replaces active hydrogens with a silyl group (e.g., trimethylsilyl), is a common method for derivatizing hydroxyl and carboxyl groups, increasing the volatility and thermal stability of the analyte.

Chiral Separation: A significant challenge in the analysis of this compound is the separation of its different stereoisomers. As biological systems often exhibit stereospecificity, distinguishing between enantiomers and diastereomers is crucial. This can be achieved through chiral chromatography, either by using a chiral stationary phase (CSP) in the chromatographic column or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Data Interpretation: The final step involves the interpretation of the complex data generated by the analytical instruments. This requires the use of spectral libraries for compound identification and appropriate statistical methods for quantitative analysis and comparison between different samples.

The comprehensive analysis of plant metabolomes, including the precise identification and quantification of specific chiral compounds like this compound, is an evolving field. Continued advancements in analytical instrumentation and methodologies are crucial for deepening our understanding of the intricate biochemistry of plants such as Vitis vinifera.

Stereochemical Analysis and Research on Isomeric Forms of 2 Hydroxy 3 Methylpentanoic Acid

Characterization of the Four Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid

2-Hydroxy-3-methylpentanoic acid, a metabolite of the essential amino acid L-isoleucine, possesses two chiral centers, giving rise to four possible stereoisomers. hmdb.cawikipedia.org These isomers exist as two enantiomeric pairs of diastereomers. The fundamental properties of each are outlined below.

| Property | (2S,3S) | (2R,3R) | (2S,3R) | (2R,3S) |

| Synonyms | L-Isoleucic acid | D-Isoleucic acid | L-allo-Isoleucic acid | D-allo-Isoleucic acid |

| CAS Number | 51576-04-6 chemicalbook.comguidechem.com | 86540-81-0 nih.gov | 86630-77-5 guidechem.com | 70748-47-9 nih.gov |

| Molecular Formula | C₆H₁₂O₃ chemicalbook.comguidechem.com | C₆H₁₂O₃ nih.gov | C₆H₁₂O₃ guidechem.com | C₆H₁₂O₃ nih.gov |

| Molecular Weight | 132.16 g/mol chemicalbook.comguidechem.com | 132.16 g/mol nih.gov | 132.16 g/mol guidechem.com | 132.16 g/mol nih.gov |

| Melting Point | 54-57°C chemicalbook.com | Solid nih.gov | Not specified | Not specified |

| Boiling Point | 251.3±13.0 °C (Predicted) chemicalbook.com | Not specified | Not specified | 251.3±13.0 °C (Predicted) |

| SMILES | CCC@HC@@HO guidechem.com | CCC@@HC@HO nih.gov | CCC@HC@HO | CCC@@HC@@HC(O)=O |

(2S,3S)-2-Hydroxy-3-methylpentanoic Acid

This stereoisomer, also known as L-Isoleucic acid, is a hydroxy fatty acid. chemicalbook.com It has a specified absolute stereochemistry with defined stereocenters. guidechem.com

(2R,3R)-2-Hydroxy-3-methylpentanoic Acid

As the enantiomer of the (2S,3S) form, this compound is also referred to as D-Isoleucic acid. nih.gov It is classified as a (2R)-2-hydroxy monocarboxylic acid and has been identified in Vitis vinifera (common grape vine) and Saccharomyces cerevisiae (brewer's yeast). nih.gov It is described as a solid. nih.gov

(2S,3R)-2-Hydroxy-3-methylpentanoic Acid

This diastereomer is also known by the synonym L-allo-Ilea. guidechem.com It is one of the four stereoisomers generated from isoleucine metabolism. guidechem.com

(2R,3S)-2-Hydroxy-3-methylpentanoic Acid

The fourth stereoisomer, (2R,3S)-2-hydroxy-3-methylpentanoic acid, is a valeric acid derivative. nih.gov It is functionally related to valeric acid and is a conjugate acid of a (2R,3S)-2-hydroxy-3-methylpentanoate. nih.gov This isomer has also been reported in Nicotiana tabacum (tobacco). nih.gov

Enantiomeric and Diastereomeric Relationships in Biological Systems

The stereochemistry of 2-hydroxy-3-methylpentanoic acid is of significant interest in clinical chemistry, particularly in the context of Maple Syrup Urine Disease (MSUD). MSUD is an inherited metabolic disorder characterized by the body's inability to properly metabolize the branched-chain amino acids leucine (B10760876), isoleucine, and valine. hmdb.ca This leads to an accumulation of these amino acids and their corresponding keto- and hydroxy-acids in the body. hmdb.ca

All four stereoisomers of 2-hydroxy-3-methylpentanoic acid are found at elevated levels in the urine and blood of individuals with MSUD. hmdb.ca Research has shown that the urinary ratio of the two diastereomeric pairs is different from that in the plasma, both in healthy individuals and in MSUD patients. This suggests that the enantiomeric and diastereomeric forms are handled differently by the body's metabolic and excretory systems. The specific ratios of these isomers in plasma may serve as a potential indicator of residual branched-chain α-ketoacid dehydrogenase activity in patients with MSUD.

Methodologies for Stereoisomeric Separation and Absolute Configuration Assignment

The structural similarity of the stereoisomers of 2-hydroxy-3-methylpentanoic acid necessitates sophisticated analytical techniques for their separation and identification.

A key method for the analysis of all four stereoisomers involves their synthesis and subsequent analysis by gas chromatography-mass spectrometry (GC/MS). nih.gov This typically requires derivatization of the hydroxyl and carboxyl groups, for example, by creating trimethylsilyl (B98337) (TMS) derivatives, to increase their volatility for GC analysis. An achiral methylsilicone column can be used to separate the diastereomeric pairs. nih.gov

For the separation of enantiomers, chiral chromatography is essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of enantiomers of chiral acids. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, often with the addition of an acidic modifier to the mobile phase to improve peak shape and resolution.

The definitive determination of the absolute configuration of each stereocenter is a critical aspect of stereochemical analysis. While synthesis from starting materials of known chirality is one approach, spectroscopic methods are also employed. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, is a powerful tool. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a chiral derivativing agent. By forming esters with the hydroxyl group of the 2-hydroxy-3-methylpentanoic acid isomers, two different diastereomeric Mosher's esters are created for each enantiomeric pair. The differences in the chemical shifts of the protons in the NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original alcohol.

Chiral Chromatography (e.g., LC-MS)

Chiral chromatography is a cornerstone technique for the separation and quantification of the stereoisomers of 2-hydroxy-3-methylpentanoic acid. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, thus, separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of these isomers. In this method, the separated isomers from the liquid chromatograph are introduced into a mass spectrometer, which provides highly sensitive and selective detection. While standard LC-MS can separate diastereomers, the separation of enantiomers requires a chiral column or chiral derivatization.

Research has demonstrated the successful separation of diastereomeric pairs of 2-hydroxy-3-methylpentanoic acid using achiral gas chromatography/mass spectrometry (GC-MS) after derivatization. nih.gov For instance, the trimethylsilyl derivatives of the four stereoisomers have been separated on an achiral methylsilicone column. ebi.ac.uk This allowed for the determination of their relative ratios in biological samples like plasma and urine. ebi.ac.uk

Advanced techniques such as dual-capillary column gas chromatography have also been employed for the enantiomeric separation of various 2-hydroxy acids after derivatization. researchgate.net This highlights the versatility of chromatographic methods in resolving complex mixtures of stereoisomers.

Interactive Data Table: Chromatographic Separation of 2-Hydroxy-3-methylpentanoic Acid Isomers

| Analytical Technique | Stationary Phase | Derivatization | Isomers Separated | Reference |

| GC-MS | Achiral methylsilicone | Trimethylsilyl | Diastereomeric pairs | ebi.ac.uk |

| Dual-Capillary GC | DB-5 and DB-17 | O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters | Enantiomers | researchgate.net |

| Chiral HPLC | Not specified | 3,5-Dinitrophenylurethane | Enantiomers of similar alcohols | mdpi.com |

Derivatization with Chiral Reagents for Stereochemical Elucidation (e.g., MTPA Esters)

Derivatization with a chiral reagent is a powerful strategy to determine the absolute configuration of chiral molecules like 2-hydroxy-3-methylpentanoic acid. This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physicochemical properties, including different signals in NMR spectroscopy, which allows for the elucidation of the original molecule's stereochemistry.

A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.com The reaction of a chiral alcohol with (R)-MTPA and (S)-MTPA produces two different diastereomeric esters. umn.edu By analyzing the differences in the chemical shifts (Δδ = δS – δR) of the protons near the chiral center in the ¹H NMR spectra of these two esters, the absolute configuration of the alcohol can be determined. researchgate.net

The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety creates a shielding or deshielding effect on the nearby protons of the alcohol part. scispace.com The spatial arrangement of these protons relative to the phenyl ring is different for the two diastereomers, leading to predictable differences in their chemical shifts. nih.gov

While highly effective, the complexity of conformational isomers of MTPA esters can sometimes lead to small ΔδRS values, making the analysis challenging. scispace.com Despite this, the formation of MTPA esters remains a valuable tool for the stereochemical elucidation of chiral alcohols. springernature.comumn.eduscispace.com

NMR Spectroscopy for Stereochemical Analysis (e.g., J-coupling, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed stereochemical analysis of organic molecules, including the isomers of 2-hydroxy-3-methylpentanoic acid.

J-coupling , or scalar coupling, provides information about the connectivity of atoms through chemical bonds and the dihedral angles between them. numberanalytics.comwikipedia.org The magnitude of the coupling constant (J) is sensitive to the bond angles and the spatial arrangement of the coupled nuclei. numberanalytics.com In the context of 2-hydroxy-3-methylpentanoic acid, analysis of the ³JHH coupling constants between the protons on C2 and C3 can help to determine the relative stereochemistry (syn or anti) of the hydroxyl and methyl groups.

Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction of nuclear spins. wikipedia.org The NOE is observed between nuclei that are in close spatial proximity, typically less than 5 Å apart. libretexts.org In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space. libretexts.org This information is crucial for determining the three-dimensional structure and conformation of molecules. wikipedia.org For the stereoisomers of 2-hydroxy-3-methylpentanoic acid, NOE enhancements can be used to establish the relative configuration of the stereocenters by identifying which protons are on the same side of the molecule. wikipedia.orglibretexts.org

The combination of J-coupling analysis, which provides information about through-bond relationships, and NOE analysis, which reveals through-space proximities, allows for a comprehensive and robust determination of the stereochemistry of the four isomers of 2-hydroxy-3-methylpentanoic acid. numberanalytics.comwikipedia.org

Biosynthesis and Enzymatic Pathways of 2r,3r 2 Hydroxy 3 Methylpentanoic Acid

Intermediacy of 2-Keto-3-methylvaleric Acid (KMVA)

(2R,3R)-2-hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is an organic acid produced during L-isoleucine metabolism. hmdb.cahealthmatters.io Its direct precursor is 2-Keto-3-methylvaleric acid (KMVA), an alpha-keto acid analog of isoleucine. hmdb.caumaryland.edu The formation of HMVA occurs through the reduction of KMVA. hmdb.cahealthmatters.io While several stereoisomers of HMVA exist, their generation is dependent on the specific metabolic routes and enzymatic activities present. hmdb.cahealthmatters.io

Role of L-Isoleucine in the Metabolic Origin

The metabolic journey to this compound begins with the essential branched-chain amino acid L-isoleucine. hmdb.cahealthmatters.ionih.gov L-isoleucine, an isomer of leucine (B10760876), is a fundamental component in protein synthesis and plays a role in regulating blood sugar and energy levels. nih.gov In metabolic pathways, L-isoleucine is converted into its corresponding alpha-keto acid, 2-Keto-3-methylvaleric acid (KMVA), which then serves as the substrate for subsequent reduction to form the various stereoisomers of 2-hydroxy-3-methylpentanoic acid. healthmatters.ioumaryland.edu

Key Enzymes Involved in Biosynthetic and Catabolic Routes

The conversion of precursors into this compound is catalyzed by specific enzymes with distinct activities and cofactor requirements. These enzymes are central to both the biosynthesis of branched-chain amino acids and the catabolism of their keto-acid derivatives.

Lactate (B86563) dehydrogenase (LDH) is a vital enzyme that catalyzes the interconversion of lactate and pyruvate. nih.gov This reaction is a key step in energy metabolism. nih.gov It is suggested that LDH, or an enzyme with similar activity, is responsible for the reduction of 2-Keto-3-methylvaleric acid (KMVA) to 2-hydroxy-3-methylpentanoic acid. hmdb.cahealthmatters.io LDH enzymes facilitate reduction reactions by using NADH as a cofactor to convert a keto acid into a hydroxy acid, a mechanism that aligns with the conversion of KMVA. matthey.com

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene, is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in microorganisms and plants. nih.govnih.govcreative-biolabs.com This pathway is absent in animals, making IlvC a target for drug development. nih.govcreative-biolabs.com The enzyme catalyzes the second step in BCAA biosynthesis, which involves both an isomerization and a reduction reaction to produce dihydroxy-acid precursors of the amino acids. nih.govmdpi.com Specifically, in the isoleucine pathway, IlvC is involved in the conversion of an acetohydroxy acid intermediate into (2R,3R)-2,3-dihydroxy-3-methylpentanoate, a direct precursor in the formation of isoleucine. uniprot.orgrsc.org

The catalytic mechanism of Ketol-acid reductoisomerase (IlvC) is a sophisticated two-step process. nih.govebi.ac.ukmdpi.com The reaction begins with an alkyl-migration (an isomerization) of the substrate, followed by a reduction of the resulting 2-ketoacid intermediate. nih.govebi.ac.ukuniprot.org For example, the enzyme rearranges (S)-2-acetolactate to produce 3-hydroxy-3-methyl-2-ketobutyrate, which is then reduced to (R)-2,3-dihydroxy-isovalerate. nih.govuniprot.org

IlvC exhibits broad substrate specificity and can act on several different keto acids. nih.govuniprot.org Its physiologically relevant substrates are the precursors in the valine and isoleucine biosynthesis pathways. nih.gov However, research has shown that it can also catalyze the reduction of other substrates, including 2-ketopantoate, 2-ketoisovalerate, 2-ketovalerate, 2-ketobutyrate, and pyruvate. uniprot.org

Table 1: Kinetic Parameters of E. coli Ketol-Acid Reductoisomerase (IlvC) for Various Substrates This table presents kinetic data for the reductase activity of IlvC from Escherichia coli at pH 8 and 37°C.

| Substrate | Km (mM) | kcat (s⁻¹) |

| 3-hydroxy-3-methyl-2-ketobutyrate | 0.27 | 3.511 |

| 2-acetolactate | 0.25 | 2.231 |

| 3-hydroxypyruvate | 2.96 | 5.376 |

| 3-hydroxy-2-ketobutyrate | 0.21 | 0.594 |

| 2-ketopantoate | 0.17 | 0.194 |

| 2-ketoisovalerate | Not specified | 0.182 |

| 2-ketobutyrate | 4.56 | 0.167 |

| 2-ketovalerate | 3.15 | 0.05 |

| pyruvate | 1.54 | Not specified |

| Data sourced from UniProt entry for IlvC from Escherichia coli (strain K12). uniprot.org |

The catalytic activity of Ketol-acid reductoisomerase (IlvC) is strictly dependent on the presence of specific cofactors. creative-biolabs.commdpi.com The reduction step of the reaction requires a hydride donor, which is typically Nicotinamide (B372718) Adenine Dinucleotide Phosphate (NADPH). nih.govmdpi.com The enzyme binds NADPH, which provides the reducing equivalents for the conversion of the keto group to a hydroxyl group. nih.gov

In addition to the nicotinamide cofactor, the enzyme requires a divalent metal ion for its isomerization activity. nih.govebi.ac.uk Magnesium (Mg²⁺) is the essential metal ion that binds to the active site and is indispensable for the alkyl migration step of the catalytic cycle. nih.govmdpi.comuniprot.org Structural and kinetic studies have confirmed that IlvC binds both Mg²⁺ and NADP(H) to form its catalytically competent state. mdpi.comnih.gov

Ketol-Acid Reductoisomerase (IlvC) in Branched-Chain Amino Acid Biosynthesis Pathways

Investigations into the Mechanisms of Stereoisomer Formation In Vivo

The existence of four stereoisomers of 2-hydroxy-3-methylpentanoic acid arises from the two chiral centers at the C-2 and C-3 positions. The metabolic pathway leading to these stereoisomers from L-isoleucine involves a series of enzymatic steps, primarily transamination to α-keto-β-methylvaleric acid (KMVA) and subsequent reduction. The stereochemical outcome of these reactions is a subject of ongoing scientific investigation.

Examination of Keto-Enol Tautomerization in KMVA

The precursor to 2-hydroxy-3-methylpentanoic acid, α-keto-β-methylvaleric acid (KMVA), possesses a chiral center at the C-3 position. It has been hypothesized that the interconversion between the (3S)- and (3R)-epimers of KMVA could occur through keto-enol tautomerization. This process involves the formation of a planar enol intermediate, which upon re-ketonization, can yield a mixture of both epimers.

However, research by Mamer and Reimer (1992) has challenged the necessity of this spontaneous tautomerization in vivo. Their study found that KMVA does not undergo spontaneous keto-enol tautomerization in neutral aqueous solutions, even in the presence of pyridoxamine (B1203002) or pyridoxamine-5-phosphate, which are cofactors in transamination reactions. researchgate.net This suggests that the formation of the (3R)-KMVA epimer from the (3S)-KMVA derived from L-isoleucine is not a prerequisite for the generation of all stereoisomers of 2-hydroxy-3-methylpentanoic acid and that other mechanisms are at play. researchgate.net

Racemization Processes during Transamination

An alternative and more likely mechanism for the formation of different stereoisomers of the precursor molecules is racemization occurring during the transamination of L-isoleucine. The study by Mamer and Reimer (1992) provides evidence that racemization at the C-3 position of L-isoleucine can occur during the transamination process itself. researchgate.net This enzymatic step, catalyzed by branched-chain amino acid transaminases, could lead to the formation of both (2S,3S)-isoleucine (L-isoleucine) and (2S,3R)-isoleucine (L-alloisoleucine).

This suggests that the formation of L-alloisoleucine is an inherent and unavoidable byproduct of L-isoleucine transamination, and vice versa. researchgate.net Consequently, the transamination of this mixture of isoleucine and alloisoleucine would yield a corresponding mixture of (3S)-KMVA and (3R)-KMVA. The subsequent reduction of these keto acids by ketoreductases would then give rise to the four stereoisomers of 2-hydroxy-3-methylpentanoic acid.

The relative abundance of the different stereoisomers of 2-hydroxy-3-methylpentanoic acid can vary. For instance, in normal human plasma and urine, different ratios of the diastereomeric pairs have been observed. researchgate.net

Comparative Biosynthetic Studies Across Different Organisms

The biosynthesis of this compound and its stereoisomers is not limited to humans and has been identified in a variety of organisms, including bacteria, fungi, and plants. While the fundamental pathway of L-isoleucine catabolism is generally conserved, comparative studies reveal differences in the enzymes involved and the resulting stereochemical outcomes.

In the yeast Saccharomyces cerevisiae, a well-studied model organism, a multitude of reductase enzymes with overlapping substrate specificities but differing stereoselectivities are present. acs.org These ketoreductases are capable of reducing a wide range of carbonyl compounds, including α-keto acids. The stereoselective reduction of the different epimers of KMVA by these enzymes is a key determinant in the final ratio of the 2-hydroxy-3-methylpentanoic acid stereoisomers produced. The engineering of these ketoreductases has been a focus of biotechnological research to achieve high stereoselectivity for the synthesis of specific chiral alcohols. rsc.org

The presence of this compound has also been reported in plants such as Vitis vinifera (grape) and Nicotiana tabacum (tobacco). nih.govacs.org In plants, the catabolism of branched-chain amino acids, including isoleucine, is a crucial metabolic process. The initial transamination is carried out by branched-chain-amino-acid transaminases, and the subsequent reduction of the resulting α-keto acid is catalyzed by reductases. researchgate.net The specificities of these enzymes in different plant species likely influence the stereoisomeric composition of the 2-hydroxy-3-methylpentanoic acid produced.

Comparative genomic and metabolic studies are beginning to shed light on the diversity of isoleucine catabolism pathways across different kingdoms of life. For instance, fungi exhibit diversity in the gene duplication and functional divergence of enzymes in the branched-chain amino acid biosynthesis and catabolism pathways. nih.gov These genetic variations can lead to differences in the metabolic flux and the stereochemical fate of isoleucine and its metabolites, including 2-hydroxy-3-methylpentanoic acid.

Further research is needed to fully elucidate the specific transaminases and ketoreductases involved in the biosynthesis of this compound in a wider range of organisms. Such comparative studies will not only enhance our understanding of the fundamental biochemistry of isoleucine metabolism but also open up possibilities for the biotechnological production of specific stereoisomers of this and other valuable chiral compounds.

Table 1: Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid

| Stereoisomer | C-2 Configuration | C-3 Configuration |

| This compound | R | R |

| (2S,3S)-2-hydroxy-3-methylpentanoic acid | S | S |

| (2R,3S)-2-hydroxy-3-methylpentanoic acid | R | S |

| (2S,3R)-2-hydroxy-3-methylpentanoic acid | S | R |

Table 2: Precursor Molecules in the Biosynthesis of 2-Hydroxy-3-methylpentanoic Acid Stereoisomers

| Precursor Amino Acid | Stereochemistry | Corresponding α-Keto Acid | Stereochemistry |

| L-Isoleucine | (2S,3S) | α-keto-β-methylvaleric acid | (3S) |

| L-Alloisoleucine | (2S,3R) | α-keto-β-methylvaleric acid | (3R) |

Advanced Synthetic Methodologies for 2r,3r 2 Hydroxy 3 Methylpentanoic Acid and Its Derivatives

Total Synthesis Approaches to Specific Stereoisomers

The controlled synthesis of the four stereoisomers of 2-hydroxy-3-methylpentanoic acid is essential for understanding their distinct biological roles. Methodologies often rely on either sourcing chirality from natural products or creating it through asymmetric reactions.

Starting Materials and Chiral Pool Strategy (e.g., L-isoleucine, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine)

The chiral pool strategy leverages readily available, enantiomerically pure natural products as starting materials. The four stereoisomers of the amino acid isoleucine serve as logical precursors for the corresponding stereoisomers of 2-hydroxy-3-methylpentanoic acid. figshare.comresearchgate.net The metabolic pathway, which involves the transamination of isoleucine to its corresponding α-keto acid followed by reduction, provides a blueprint for synthetic routes. nih.govnih.gov

In vivo, L-isoleucine (2S,3S) is metabolized to (S)-3-methyl-2-oxopentanoate, which can then be reduced to (2S,3S)- and (2R,3S)-2-hydroxy-3-methylpentanoic acid. nih.gov The formation of L-alloisoleucine (2S,3R) is an unavoidable byproduct of L-isoleucine transamination, leading to the generation of all four stereoisomers of the hydroxy acid in biological systems. nih.govnih.gov Synthetic chemists can mimic this by selecting a specific isoleucine isomer to access the desired stereochemistry in the final product. For example, starting with D-isoleucine (2R,3R) would be a logical synthetic route toward (2R,3R)-2-hydroxy-3-methylpentanoic acid.

Table 1: Isoleucine Isomers and Their Corresponding Chemical Structures

| Isoleucine Isomer | IUPAC Name |

| L-isoleucine | (2S,3S)-2-amino-3-methylpentanoic acid |

| D-isoleucine | (2R,3R)-2-amino-3-methylpentanoic acid |

| L-allo-isoleucine | (2S,3R)-2-amino-3-methylpentanoic acid |

| D-allo-isoleucine | (2R,3S)-2-amino-3-methylpentanoic acid |

| Data sourced from PLOS ONE and ResearchGate. figshare.comresearchgate.net |

Diastereoselective and Enantioselective Synthesis Strategies

Modern organic synthesis provides powerful tools for establishing specific stereocenters. Diastereoselective and enantioselective reactions are key to producing single isomers like this compound without relying on a chiral pool.

One effective method involves the asymmetric hydrogenation of an unsaturated precursor. For instance, methyl 3-hydroxy-2-methylenepentanoate can be hydrogenated using a chiral rhodium catalyst, such as one employing the DIPAMP ligand. This reaction can selectively produce one enantiomer over others. While a racemic synthesis of the anti-diastereomer can be achieved with high yield, a subsequent kinetic resolution using an optically active hydrogenation catalyst can isolate the desired (2R,3R) stereoisomer. Functional-group-directed hydrogenation is another strategy where an existing functional group on the molecule guides the catalyst to a specific face of the molecule, thereby controlling the stereochemical outcome. capes.gov.br

Preparation of Esters and Other Derivatives for Research and Analytical Purposes (e.g., Methyl Esters)

For research, particularly for analytical techniques like gas chromatography-mass spectrometry (GC-MS), the carboxylic acid is often converted into a more volatile derivative, such as a methyl ester. nih.govnih.gov The synthesis of the four stereoisomers of 2-hydroxy-3-methylvaleric acid and the subsequent recording of the mass spectra of their trimethylsilyl (B98337) derivatives has been a key development for their analysis in biological samples. nih.gov

A common route to the methyl ester precursor, methyl 3-hydroxy-2-methylenepentanoate, involves the reaction of methyl acrylate (B77674) with propionaldehyde (B47417) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). The subsequent hydrogenation of this intermediate yields methyl 3-hydroxy-2-methylpentanoate. This ester can then be hydrolyzed to the desired carboxylic acid.

Evaluation of Synthetic Pathway Efficiencies and Stereocontrol

The success of a synthetic route is measured by its efficiency (yield) and the level of stereocontrol it offers. High stereoselectivity is crucial to avoid the need for difficult separation of isomers.

For example, the hydrogenation of racemic methyl 3-hydroxy-2-methylenepentanoate can produce the dl-anti-methyl ester in high yield (e.g., 91%). The subsequent kinetic resolution using a chiral catalyst like (R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate is effective for isolating the (2R,3R) isomer. The efficiency of this resolution depends on the catalyst's ability to differentiate between the two enantiomers of the starting material. The diastereoselectivity of such hydrogenation reactions is influenced by the balance of steric repulsion and electronic attraction between the substrate's substituent and the catalyst surface. capes.gov.br

Table 2: Example Synthetic Step Evaluation

| Reaction | Product | Catalyst/Reagent | Yield | Stereochemical Purity |

| Hydrogenation | Methyl dl-anti-3-hydroxy-2-methylpentanoate | Biphosphinorhodium catalyst | 91% | Stereochemically pure by ¹³C NMR |

| Kinetic Resolution | 2R,3R-(−)-methyl 3-hydroxy-2-methylpentanoate | (R,R)-DIPAMPRh⁺ | - | High optical purity |

Application of Synthetic Analogues and Probes in Biochemical Research

The primary application of synthetically prepared this compound and its stereoisomers is in the study of Maple Syrup Urine Disease (MSUD). nih.govnih.gov MSUD is a metabolic disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, leading to the buildup of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids. nih.govnih.gov

The accumulation of L-alloisoleucine is a key diagnostic marker for MSUD. nih.gov Research has shown that the ratios of the different 2-hydroxy-3-methylpentanoic acid stereoisomers in plasma and urine differ between healthy individuals and MSUD patients. nih.gov The availability of pure synthetic stereoisomers is crucial for:

Developing diagnostic methods: They serve as standards in GC-MS analysis to accurately quantify the levels of each isomer in patient samples. nih.govnih.gov

Investigating disease mechanisms: Studying how the different isomers are formed and metabolized provides insight into the pathophysiology of MSUD and the function of the BCKAD enzyme complex. nih.govnih.gov

Monitoring treatment: The plasma ratios of the diastereomers may offer a way to measure the residual activity of the BCKAD enzyme, helping to monitor the effectiveness of dietary therapy. nih.gov

By synthesizing these specific molecules, researchers can create the tools necessary to understand, diagnose, and manage this serious genetic disorder.

Analytical Techniques and Their Application in Research Studies of 2r,3r 2 Hydroxy 3 Methylpentanoic Acid

Chromatographic Separation Methods for Quantification and Identification

Chromatography is fundamental to the analysis of (2R,3R)-2-hydroxy-3-methylpentanoic acid, providing the necessary separation from other structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-hydroxy-3-methylpentanoic acid, a derivatization step is required to increase volatility. A common method involves converting the analyte into its trimethylsilyl (B98337) (TMS) derivative. ebi.ac.uk

Research has demonstrated the synthesis of the four stereoisomers of 2-hydroxy-3-methylpentanoic acid and the subsequent analysis of their TMS derivatives by GC-MS. ebi.ac.uk This approach allows for the separation of diastereomeric pairs on an achiral methylsilicone column, which is instrumental in determining their relative ratios in biological samples such as plasma and urine. ebi.ac.uknih.gov The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

Table 1: Predicted GC-MS Data for 2-Hydroxy-3-methylpentanoic acid (2 TMS)

| Property | Value |

|---|---|

| Spectrum Type | GC-MS (2 TMS) |

| Ionization Energy | 70eV |

| Polarity | Positive |

| SMILES | CCC@@HC@@HC(O)=O |

Data sourced from the Human Metabolome Database (HMDB). hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a robust alternative to GC-MS, particularly for polar and thermally labile compounds, often eliminating the need for derivatization. In the context of metabolomics, LC-MS, and its tandem version (LC-MS/MS), is a cornerstone for analyzing complex biofluids like urine and plasma. ebi.ac.ukdergipark.org.tr

LC-MS methods have been successfully employed in multi-platform metabolomic studies to identify and quantify hundreds of unique metabolites, including 2-hydroxy-3-methylpentanoic acid. ebi.ac.uk The technique's high sensitivity and specificity are crucial for biomarker discovery and metabolic profiling. dergipark.org.tr For this compound, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) is a specific instrumental setup that has been used. nih.gov

Table 2: Experimental LC-MS/MS Parameters for this compound

| Parameter | Details |

|---|---|

| Instrument | Agilent qTOF 6545 |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Negative |

| Precursor Type | [M-H]⁻ |

| Precursor m/z | 131.0713682 |

| Collision Energy | 10 eV / 40 eV |

Data sourced from PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) is another essential separation technique used in the analysis of 2-hydroxy-3-methylpentanoic acid. While often coupled with a mass spectrometer (as in LC-MS), HPLC with other detectors (like UV or diode array detectors) is also valuable. It was a key component in a multi-platform metabolomic analysis that successfully quantified a range of metabolites in human urine. ebi.ac.uk In that comprehensive study, HPLC was one of several analytical methods used to build a detailed profile of the human urine metabolome, demonstrating its utility in complex sample analysis. ebi.ac.uk

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information and are used to confirm the identity of this compound following chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. NMR has been used in the analysis of pediatric urine samples to identify metabolites. hmdb.ca While experimental spectra for the specific (2R,3R) isomer are not always readily available in public databases, predicted spectra serve as a valuable reference for researchers. hmdb.caguidechem.com These predictions are based on computational models and are crucial for confirming the compound's identity. guidechem.com

Table 3: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Spectroscopy Type | Predicted Data |

|---|---|

| ¹H-NMR | Spectrum predicted for a 1000 MHz instrument in D₂O solvent. hmdb.ca |

| ¹³C-NMR | Predicted spectrum available from various chemical databases. guidechem.com |

Data sourced from the Human Metabolome Database and other chemical information portals. hmdb.caguidechem.com

Mass spectrometry (MS) is a critical detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is almost always paired with a chromatographic inlet like GC or LC. nih.govnih.gov

Electron Ionization (MS-EI): This hard ionization technique is typically used in GC-MS. It involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification. nih.gov

Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly used in LC-MS. It is well-suited for polar, non-volatile molecules like 2-hydroxy-3-methylpentanoic acid, as it typically produces the protonated or deprotonated molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.gov This helps in determining the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of the selected parent ion, providing further structural information. nih.gov

Chemical Ionization (MS-CI): Chemical Ionization is another soft ionization method that results in less fragmentation than EI, often preserving the molecular ion.

The mass spectra of the four stereoisomers of 2-hydroxy-3-methylpentanoic acid have been recorded, often after TMS derivatization, to aid in their identification in biological fluids. ebi.ac.uk

Table 4: Key Mass Spectrometry Peaks for this compound ([M-H]⁻)

| Collision Energy | Top 5 Peaks (m/z) |

|---|---|

| 10 eV | 85.06573, 131.07153, 44.99745, 85.10078, 85.11488 |

| 40 eV | 41.00193, 43.01806, 85.06566, 131.07056, 69.03373 |

Data represents MS2 fragmentation of the [M-H]⁻ precursor ion and is sourced from PubChem. nih.gov

Derivatization Strategies for Enhanced Volatility or Detection

Due to its chemical nature, containing both a carboxylic acid and a hydroxyl group, this compound is a polar and non-volatile compound. nih.gov These characteristics make it unsuitable for direct analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), which require analytes to be volatile and thermally stable. copernicus.org To overcome these limitations, derivatization strategies are employed to convert the polar functional groups into less polar, more volatile moieties, thereby improving chromatographic behavior and detection sensitivity. copernicus.org

Trimethylsilyl (TMS) Derivatives

A primary and widely adopted derivatization strategy for hydroxy acids, including this compound, is the formation of trimethylsilyl (TMS) ethers and esters. tcichemicals.com This process involves reacting the analyte with a silylating reagent, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl ((CH₃)₃Si-) group.

Reaction and Reagents: The derivatization typically involves potent silylating agents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). tcichemicals.com For this compound, both the C2-hydroxyl and the C1-carboxyl groups are targeted, resulting in a di-TMS derivative. hmdb.cahmdb.ca The reaction converts the polar -OH and -COOH groups into non-polar -O-TMS groups.

Purpose and Research Application: The main purpose of TMS derivatization is to enhance the volatility of the compound for GC-MS analysis. nih.gov The resulting TMS derivative of this compound exhibits significantly improved chromatographic properties, such as sharper peaks and reduced tailing, allowing for better separation from other metabolites in a biological sample. The Human Metabolome Database includes predicted GC-MS spectra for the di-TMS derivative of 2-hydroxy-3-methylpentanoic acid, which aids in its identification in metabolomic studies. hmdb.cahmdb.ca This technique is fundamental in methods developed for the analysis of organic acids in studies of metabolic disorders like maple syrup urine disease (MSUD). hmdb.canih.gov

| Reagent Class | Example Reagent | Target Functional Groups in this compound | Resulting Derivative | Primary Analytical Technique |

| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), BSA (N,O-Bis(trimethylsilyl)acetamide) | Carboxyl (-COOH), Hydroxyl (-OH) | Trimethylsilyl (TMS) Ester and Ether | Gas Chromatography-Mass Spectrometry (GC-MS) |

Mosher's Ester Analysis

Determining the absolute stereochemistry of chiral centers is a significant challenge in chemical analysis. Mosher's ester analysis is a powerful nuclear magnetic resonance (NMR) spectroscopy technique used to deduce the absolute configuration of secondary alcohols. umn.eduspringernature.comnih.gov Given that this compound possesses a secondary alcohol at the C2 position, this method is applicable for confirming its (R) configuration.

Methodology: The method involves reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edunih.gov Two separate reactions are performed: one with (R)-MTPA and another with (S)-MTPA, typically using their more reactive acid chloride forms ((R)- and (S)-MTPA-Cl). umn.eduresearchgate.net This process creates a pair of diastereomeric esters. springernature.com

Analysis and Interpretation: Because diastereomers have different physical and spectroscopic properties, their ¹H NMR spectra will differ. umn.edu By comparing the chemical shifts (δ) of protons adjacent to the newly formed ester linkage in the two diastereomeric products, the absolute configuration of the original alcohol can be determined. A systematic difference in chemical shifts (Δδ = δS - δR) is observed for protons on either side of the MTPA plane in its preferred conformation. Analyzing the sign of these Δδ values allows for the unambiguous assignment of the alcohol's stereocenter. springernature.comnih.gov This analysis is crucial in synthetic chemistry and natural product identification to confirm the stereochemical outcome of a reaction or the structure of an isolated compound. researchgate.net

| Analytical Step | Description | Reagents/Instruments | Outcome |

| 1. Derivatization | The secondary alcohol of the analyte is reacted in two separate experiments with the enantiomers of Mosher's acid chloride. | (R)-MTPA-Cl, (S)-MTPA-Cl | A pair of diastereomeric MTPA esters. |

| 2. NMR Analysis | ¹H NMR spectra are acquired for each of the two diastereomeric esters. | Nuclear Magnetic Resonance (NMR) Spectrometer | Two distinct NMR spectra with differing chemical shifts for protons near the ester. |

| 3. Data Comparison | The chemical shifts of corresponding protons in the two spectra are compared (Δδ = δS-ester - δR-ester). | NMR processing software | A set of positive and negative Δδ values. |

| 4. Configuration Assignment | The pattern of Δδ values is used to deduce the absolute configuration of the original C2 alcohol. | Mosher's model/mnemonic | Unambiguous assignment of (R) or (S) configuration at the carbinol center. |

Method Development and Validation in Metabolomics Research

The role of this compound as a metabolite of the amino acid L-isoleucine makes it a compound of interest in metabolomics, particularly in the study of inborn errors of metabolism. hmdb.ca The development and validation of robust analytical methods are essential for its accurate and precise quantification in complex biological samples such as urine and blood. hmdb.canih.gov

Method Development: Developing a quantitative method, typically using GC-MS or liquid chromatography-mass spectrometry (LC-MS), involves several key steps. The process starts with the selection of an appropriate analytical standard, such as a certified reference material of 2-hydroxy-3-methylpentanoic acid, to establish chromatographic retention time and mass spectral characteristics. sigmaaldrich.com For GC-MS, optimization of the derivatization procedure (e.g., TMS derivatization) is critical to ensure complete and reproducible conversion of the analyte. nih.gov Chromatographic conditions, including the column type (e.g., DB-5MS), carrier gas flow rate, and oven temperature gradient, are optimized to achieve good separation from interfering compounds. copernicus.orgnih.gov Mass spectrometer parameters, such as ionization energy and selected ions for monitoring, are tuned for maximum sensitivity and specificity. nih.gov

Method Validation: Once developed, the method must be rigorously validated to ensure its reliability for routine use in metabolomics research. Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration (R² > 0.99 is often required). nih.gov

Reproducibility: Assessing the variation in measurements from the same sample under the same conditions (intra-batch) and over different days or with different operators (inter-batch). A relative standard deviation (RSD) of less than 20% is generally considered acceptable. nih.gov

Accuracy: Comparing the measured concentration to a known true value, often determined by analyzing spiked quality control samples.

Limit of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. copernicus.org

Stability: Evaluating the stability of the derivatized analyte over time to ensure that sample degradation does not affect results. nih.gov

These validated methods are crucial for large-scale metabolomic studies investigating the metabolic perturbations associated with diseases like MSUD, where elevated levels of this compound can be observed. hmdb.canih.gov

Biochemical Function and Enzymatic Interactions in Academic Research

Investigations into the Role of (2R,3R)-2-Hydroxy-3-methylpentanoic Acid as a Metabolic Intermediate

This compound is recognized as a metabolic intermediate in the catabolism of L-isoleucine. hmdb.canih.gov Its formation occurs through the reduction of its corresponding α-keto acid, 2-keto-3-methylvaleric acid (KMVA). hmdb.ca This metabolic conversion is a key step in the breakdown pathway of isoleucine. The compound is naturally present in the blood and urine of healthy individuals. hmdb.ca

However, its significance as a metabolic intermediate is particularly highlighted in the context of certain metabolic disorders. In patients with maple syrup urine disease (MSUD), a genetic condition affecting the breakdown of branched-chain amino acids, the levels of this compound and its stereoisomers are found to be significantly elevated. zfin.orghmdb.canih.govebi.ac.uk This accumulation is a direct consequence of the deficient activity of the branched-chain α-keto acid dehydrogenase complex, the enzyme responsible for the degradation of KMVA. nih.gov

Beyond human metabolism, this compound has also been identified in other organisms. Research has reported its presence in the yeast Saccharomyces cerevisiae and in the common grape vine, Vitis vinifera, indicating its involvement in the metabolic pathways of a range of species. nih.gov

Enzyme Specificity and Kinetic Studies with Relevant Dehydrogenases and Isomerases

The enzymatic interactions involving this compound are centered on its formation from KMVA and its relationship with the primary enzymes of the isoleucine degradation pathway.

The reduction of 2-keto-3-methylvaleric acid (KMVA) to 2-hydroxy-3-methylpentanoic acid is suggested to be catalyzed by a lactate (B86563) dehydrogenase, though specific kinetic data for this reaction is not extensively detailed in the available research. hmdb.ca The primary enzyme complex in this pathway is the branched-chain α-keto acid dehydrogenase complex (BCKDH) , which is responsible for the irreversible oxidative decarboxylation of KMVA. wikipedia.orgnih.gov In conditions like MSUD, where BCKDH activity is impaired, the substrate KMVA accumulates and is subsequently shunted towards the production of 2-hydroxy-3-methylpentanoic acid stereoisomers. nih.gov

Kinetic studies on lymphoblastoid cells from MSUD patients have shown that mutations, for instance in the E1β subunit of the BCKDH complex, result in altered kinetic properties, leading to the buildup of branched-chain α-keto acids. nih.gov Consequently, the plasma ratio of the diastereomers of 2-hydroxy-3-methylvaleric acid has been proposed as a potential functional indicator of residual BCKDH enzyme activity in individuals with MSUD. ebi.ac.uk No specific isomerases that directly act on this compound have been prominently identified in the reviewed literature.

| Enzyme | Role in Relation to this compound | Substrate(s) | Product(s) | Metabolic Context |

|---|---|---|---|---|

| Lactate Dehydrogenase (putative) | Catalyzes the formation of 2-hydroxy-3-methylpentanoic acid. hmdb.ca | 2-Keto-3-methylvaleric acid (KMVA), NADH | 2-Hydroxy-3-methylpentanoic acid, NAD+ | Alternative pathway when KMVA accumulates. |

| Branched-chain α-keto acid dehydrogenase complex (BCKDH) | Primary enzyme acting on the precursor of this compound. wikipedia.orgnih.gov Its deficiency leads to the substrate's accumulation and subsequent conversion to the hydroxy acid. nih.gov | 2-Keto-3-methylvaleric acid (KMVA), CoA, NAD+ | α-Methylbutyryl-CoA, CO2, NADH | Irreversible, rate-limiting step in isoleucine catabolism. |

Structural Biology Approaches to Elucidate Enzyme-Substrate Recognition

Understanding the precise interaction between an enzyme and its substrate at the molecular level is fundamental to biochemistry. This is typically achieved through structural biology techniques like X-ray crystallography or cryo-electron microscopy, which can resolve the three-dimensional structure of the enzyme-substrate complex.

As of the current body of research, there are no publicly available crystal structures of a dehydrogenase or isomerase in complex with this compound. While the Protein Data Bank (PDB) contains a file for the molecular structure of the compound itself, it is not depicted within the active site of an enzyme. hmdb.ca

Such structural studies would be invaluable. They could reveal the specific amino acid residues within the enzyme's active site that are responsible for recognizing and binding the this compound molecule. Furthermore, these studies would elucidate the catalytic mechanism, showing how the enzyme facilitates the chemical conversion, for instance, in an oxidation reaction back to KMVA. This information is crucial for understanding enzyme specificity and for the potential design of inhibitors or modulators of the pathway.

Interaction with Other Metabolites in Complex Biological Networks

The metabolic role of this compound cannot be viewed in isolation. It is part of a complex network of interacting metabolites, primarily centered around the catabolism of branched-chain amino acids.

The most direct interactions are with its parent amino acid, L-isoleucine , and its immediate precursor, 2-keto-3-methylvaleric acid (KMVA) . hmdb.ca The concentration of these molecules directly influences the rate of formation of this compound.

A significant metabolic relationship exists with L-alloisoleucine , a stereoisomer of isoleucine and a key pathognomonic biomarker for MSUD. Research suggests that L-alloisoleucine is an unavoidable byproduct of the transamination of L-isoleucine. ebi.ac.uk This process, which involves racemization at the third carbon, is intricately linked to the metabolic flux that also leads to the formation of the various stereoisomers of 2-hydroxy-3-methylpentanoic acid. ebi.ac.uk

Broader Research Implications and Future Directions

Contributions to the Understanding of Branched-Chain Amino Acid Homeostasis

(2R,3R)-2-hydroxy-3-methylpentanoic acid, a stereoisomer of 2-hydroxy-3-methylvaleric acid (HMVA), is a metabolite derived from the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. nih.govhmdb.ca Its formation occurs through the reduction of its corresponding α-keto acid, 2-keto-3-methylvaleric acid (KMVA), a reaction that can be catalyzed by lactate (B86563) dehydrogenase. nih.govhmdb.ca The study of this compound and its stereoisomers provides a critical window into the complexities of BCAA homeostasis and its dysregulation in metabolic disorders.

A primary example of its significance is in Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. nih.govhmdb.ca This enzymatic deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their respective branched-chain α-ketoacids (BCKAs) in bodily fluids. zfin.org In individuals with MSUD, levels of this compound and its other stereoisomers are significantly elevated in blood and urine. nih.govhmdb.ca The analysis of the ratios of these stereoisomers in plasma has been proposed as a potential method to quickly assess the residual activity of the BCKAD enzyme in MSUD patients. ebi.ac.uk

Research has elucidated that the racemization at the third carbon of L-isoleucine can occur during transamination, making the formation of L-alloisoleucine an almost unavoidable byproduct of this process. ebi.ac.uk This insight is crucial for understanding the metabolic derangements in MSUD and the origins of the various stereoisomers of 2-hydroxy-3-methylpentanoic acid. The presence and concentration of these metabolites reflect the intricate balance of BCAA catabolism and the consequences of its disruption. hmdb.ca

Utility as a Research Tool in Metabolic Pathway Elucidation

The role of this compound as a metabolite of L-isoleucine inherently makes it a useful tool for researchers studying metabolic pathways. smolecule.com By monitoring the levels of this compound, scientists can gain insights into the flux and regulation of isoleucine degradation.

For instance, in studies of cellular metabolism, such as in Chinese Hamster Ovary (CHO) cells used in biopharmaceutical production, the formation of 2-hydroxy-3-methylvaleric acid and other α-hydroxy acids is observed as metabolic by-products. nih.gov The use of stable-isotope tracing with labeled amino acids has confirmed the origin of these compounds and helps in understanding the metabolic inefficiencies in these cell cultures. nih.gov This knowledge can then be applied to optimize cell culture conditions and productivity by modifying media formulations or through metabolic engineering.

Furthermore, the identification of this compound in various organisms, including Saccharomyces cerevisiae (baker's yeast) and the plant Nicotiana tabacum, highlights its widespread presence in different metabolic systems. nih.govnih.gov Studying its production in these organisms can provide valuable information on their specific metabolic capabilities and pathways involved in amino acid utilization. smolecule.com

Potential for Biomarker Discovery in Basic Metabolic Research

Elevated levels of BCAAs are associated with insulin (B600854) resistance and type 2 diabetes. nih.govnih.gov Consequently, their metabolites, including 2-hydroxy-3-methylvalerate, are of significant interest. One study identified 2-hydroxy-3-methylvalerate as being significantly associated with both the fat-free mass index and the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), suggesting a link between isoleucine metabolism, muscle mass, and insulin sensitivity. google.com

The table below summarizes findings related to the potential of 2-hydroxy-3-methylvalerate as a biomarker in different metabolic contexts.

| Metabolic Condition | Finding | Potential Implication |

|---|---|---|

| Maple Syrup Urine Disease (MSUD) | Significantly elevated levels in blood and urine. nih.govhmdb.ca | Diagnostic and monitoring marker for MSUD. |

| Insulin Resistance | Associated with HOMA-IR. google.com | Potential biomarker for early detection of insulin resistance. |

| Metabolic Syndrome | BCAA metabolites are altered in metabolic syndrome. nih.gov | Could contribute to a panel of biomarkers for metabolic syndrome risk. |

The development of sensitive analytical methods is crucial for the validation of this compound as a robust biomarker. As our understanding of its role in various metabolic pathways deepens, so too will its potential utility in clinical diagnostics and basic research.

Advances in Stereoselective Synthesis for Isotopic Labeling and Probe Development

The ability to distinguish between the different stereoisomers of 2-hydroxy-3-methylpentanoic acid is critical for understanding their distinct biological roles. This necessitates the development of advanced analytical and synthetic methodologies.

Stereoselective synthesis allows for the production of specific, pure stereoisomers, such as this compound. nih.gov These synthesized standards are invaluable for the accurate identification and quantification of these metabolites in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of these compounds, often after derivatization to enhance their volatility and chromatographic separation. hmdb.canih.gov